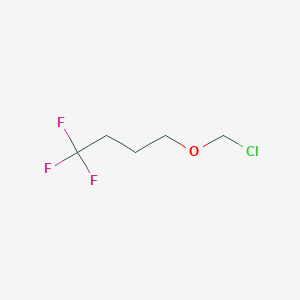
4-(Chloromethoxy)-1,1,1-trifluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethoxy)-1,1,1-trifluorobutane is an organic compound characterized by the presence of a chloromethoxy group attached to a butane backbone, which is further substituted with three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-1,1,1-trifluorobutane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1,1,1-trifluorobutane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key factors include the choice of catalyst, reaction temperature, and solvent system. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethoxy)-1,1,1-trifluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the chloromethoxy group or to alter the fluorinated backbone.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .
Scientific Research Applications
4-(Chloromethoxy)-1,1,1-trifluorobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 4-(Chloromethoxy)-1,1,1-trifluorobutane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethoxy)-1,1,1-trifluoropropane
- 4-(Chloromethoxy)-1,1,1-trifluoroethane
- 4-(Chloromethoxy)-1,1,1-trifluoropentane
Uniqueness
4-(Chloromethoxy)-1,1,1-trifluorobutane is unique due to its specific combination of a chloromethoxy group and a trifluorobutane backbone. This combination imparts distinct chemical and physical properties, such as high thermal stability and resistance to oxidative degradation. These properties make it particularly valuable in applications requiring robust and durable materials .
Properties
Molecular Formula |
C5H8ClF3O |
|---|---|
Molecular Weight |
176.56 g/mol |
IUPAC Name |
4-(chloromethoxy)-1,1,1-trifluorobutane |
InChI |
InChI=1S/C5H8ClF3O/c6-4-10-3-1-2-5(7,8)9/h1-4H2 |
InChI Key |
RKPDFVQOCFTITL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)COCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


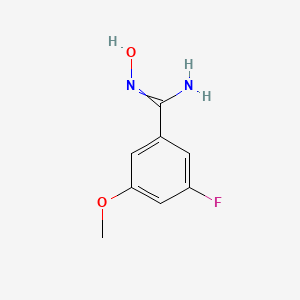
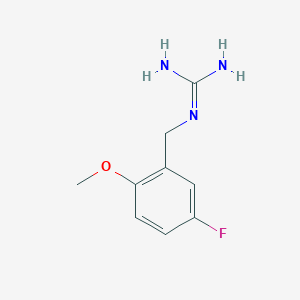
![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)

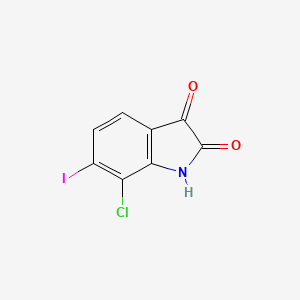
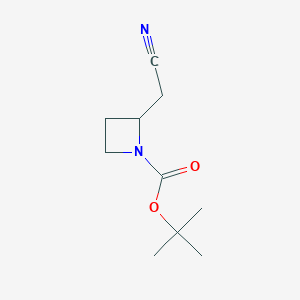
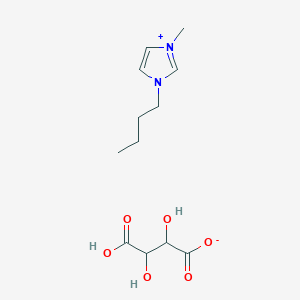

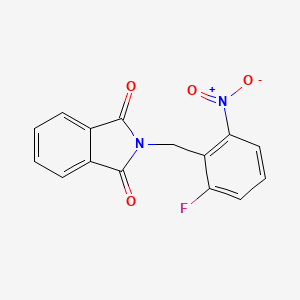
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)

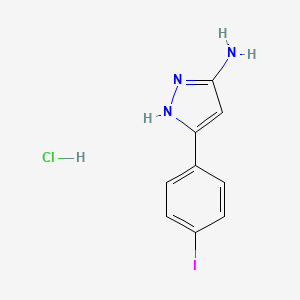
![2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13701629.png)
